4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate is a complex organic compound that features both a tetrazole ring and a phenyl ester. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is known for its stability and diverse reactivity. The phenyl ester component contributes to the compound’s overall chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves coupling the tetrazole ring with the phenyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate can undergo various chemical reactions:
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF with zinc chloride as a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-Tetrazol-5-yl)benzoic acid: Similar tetrazole ring structure but different functional groups.
4-(1H-1,2,3-triazol-1-yl)phenyl derivatives: Similar nitrogen-rich heterocyclic rings but different ring structures.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate is unique due to its combination of a tetrazole ring and a phenyl ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(4-tert-butylphenoxy)propanoate |
InChI |
InChI=1S/C20H22N4O3/c1-14(26-17-9-5-15(6-10-17)20(2,3)4)19(25)27-18-11-7-16(8-12-18)24-13-21-22-23-24/h5-14H,1-4H3 |
InChI Key |
PXTKJNHAGKIOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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